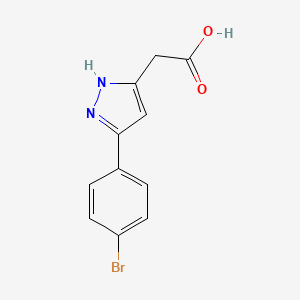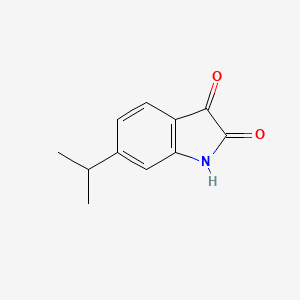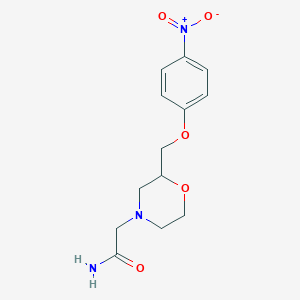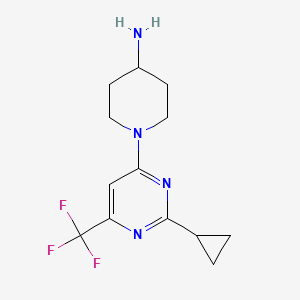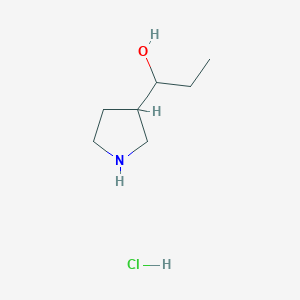
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a heterocyclic organic compound that features both morpholine and piperazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of morpholine derivatives with piperazine derivatives under controlled conditions. One common method includes the use of a Mannich reaction followed by a Michael addition reaction . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine or morpholine derivatives.
科学的研究の応用
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved often include signal transduction pathways and metabolic pathways that are crucial for cellular function .
類似化合物との比較
Similar Compounds
Morpholine derivatives: Compounds like 2-(Morpholin-4-yl)ethanol and 4-(Morpholin-4-yl)butan-1-amine.
Piperazine derivatives: Compounds like 1-(2-Hydroxyethyl)piperazine and 1-(2-Methoxyphenyl)piperazine.
Uniqueness
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is unique due to its dual presence of morpholine and piperazine rings, which allows it to exhibit a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H17N3O3/c14-8-12-2-4-13(5-3-12)10(15)9-7-16-6-1-11-9/h8-9,11H,1-7H2 |
InChIキー |
MYTHJCQZINJNOS-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C(=O)N2CCN(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


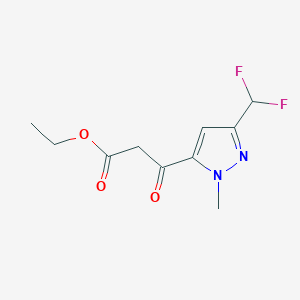
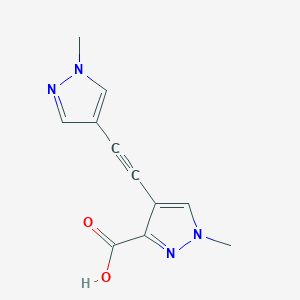
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
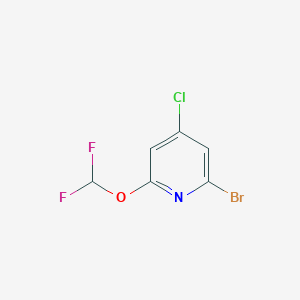
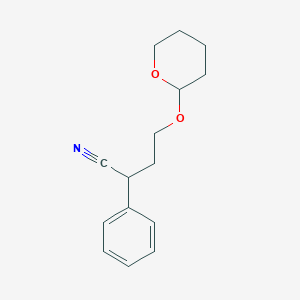
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
